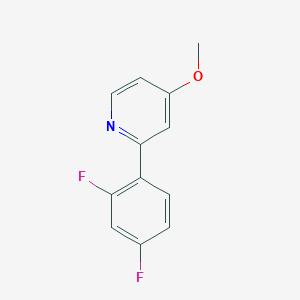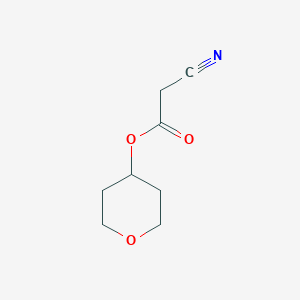
Oxan-4-yl cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxan-4-yl cyanoacetate is a chemical compound that belongs to the class of cyanoacetates These compounds are characterized by the presence of a cyano group (-CN) and an ester group (-COO-) attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxan-4-yl cyanoacetate typically involves the reaction of oxan-4-ol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with oxan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: Oxan-4-yl cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of oxan-4-yl aminoacetate.
Substitution: The ester group in this compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with aldehyde or carboxylic acid groups, while reduction can produce oxan-4-yl aminoacetate.
Aplicaciones Científicas De Investigación
Oxan-4-yl cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored as potential drug candidates for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
Oxan-4-yl cyanoacetate can be compared with other cyanoacetate derivatives, such as:
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Phenyl cyanoacetate
Uniqueness: this compound is unique due to the presence of the oxan-4-yl group, which imparts different chemical and physical properties compared to other cyanoacetate derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
- Methyl cyanoacetate: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Ethyl cyanoacetate: Commonly used in the preparation of heterocyclic compounds.
- Phenyl cyanoacetate: Studied for its potential biological activities and used in the synthesis of various organic compounds.
Propiedades
Número CAS |
215045-37-7 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
oxan-4-yl 2-cyanoacetate |
InChI |
InChI=1S/C8H11NO3/c9-4-1-8(10)12-7-2-5-11-6-3-7/h7H,1-3,5-6H2 |
Clave InChI |
CWJPOUZWHAYJJP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
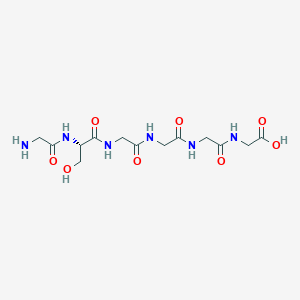
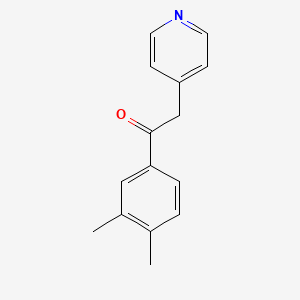
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
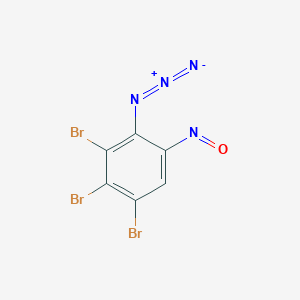
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
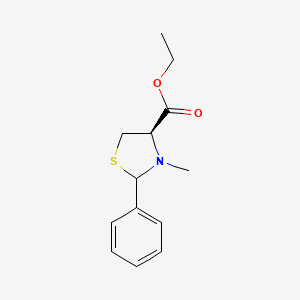
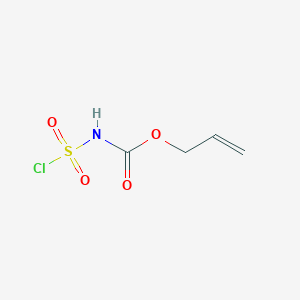

![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
